molecular formula C20H26N4O2 B255823 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

Cat. No. B255823
M. Wt: 354.4 g/mol
InChI Key: UYDFVQJEMQPZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a derivative of oxazole and piperazine and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential applications in drug development. This compound has been found to exhibit potent antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been shown to have potential applications in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease. The compound has been found to act on multiple neurotransmitter systems, including dopamine, serotonin, and norepinephrine, making it a promising candidate for the development of novel therapeutics.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile is not fully understood. However, it has been proposed that the compound acts as a partial agonist at the dopamine D2 receptor and a serotonin 5-HT1A receptor agonist. This results in the modulation of dopaminergic and serotonergic neurotransmission, leading to the observed pharmacological effects.
Biochemical and Physiological Effects:
2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to increase the release of dopamine and serotonin in the prefrontal cortex and striatum, leading to the observed antipsychotic and antidepressant effects. It has also been found to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, the compound has been shown to have anxiolytic effects, which may be mediated by its action on the serotonin 5-HT1A receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile in lab experiments include its potent pharmacological effects and its ability to modulate multiple neurotransmitter systems. However, the compound has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be taken when designing experiments using this compound to ensure its safe and effective use.

Future Directions

There are several future directions for the study of 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile. One area of interest is the development of novel therapeutics based on the compound's pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on different neurotransmitter systems. Finally, future research could investigate the potential applications of the compound in the treatment of other neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile involves the reaction of 4-(4-methoxyphenyl)piperazine with ethyl 2-bromo-3-methylbutyrate in the presence of potassium carbonate. The resulting product is then treated with sodium hydroxide to yield 2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile. This synthesis method has been optimized to yield high purity and high yield of the final product.

properties

Product Name

2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile

Molecular Formula

C20H26N4O2

Molecular Weight

354.4 g/mol

IUPAC Name

5-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pentan-3-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H26N4O2/c1-4-15(5-2)19-22-18(14-21)20(26-19)24-12-10-23(11-13-24)16-6-8-17(25-3)9-7-16/h6-9,15H,4-5,10-13H2,1-3H3

InChI Key

UYDFVQJEMQPZFC-UHFFFAOYSA-N

SMILES

CCC(CC)C1=NC(=C(O1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N

Canonical SMILES

CCC(CC)C1=NC(=C(O1)N2CCN(CC2)C3=CC=C(C=C3)OC)C#N

Origin of Product

United States

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